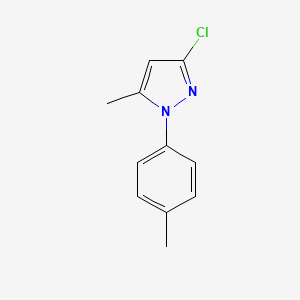

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

3-chloro-5-methyl-1-(4-methylphenyl)pyrazole |

InChI |

InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3 |

InChI Key |

BYVCIHSFURSGNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)Cl)C |

Origin of Product |

United States |

Iii. Computational and Theoretical Investigations of 3 Chloro 5 Methyl 1 P Tolyl 1h Pyrazole

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular behavior. These methods are instrumental in calculating the fundamental properties of a molecule from first principles. Among the most widely used techniques are ab-initio and Density Functional Theory (DFT) methods, which have become standard for the accurate prediction of molecular structures and properties. researchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a reliable and efficient approach for studying pyrazole (B372694) derivatives. derpharmachemica.comnih.gov DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), allow for the detailed exploration of a molecule's ground state geometry, electronic landscape, and vibrational modes. derpharmachemica.com

Note on Presented Data: As detailed computational studies for 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole are not available in publicly accessible literature, the following sections utilize data from a comprehensive DFT study on a structurally related pyrazole derivative, (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole , for illustrative purposes. derpharmachemica.com The methodologies and the nature of the results are directly comparable and provide a valid framework for understanding the likely properties of the target compound.

A fundamental step in computational chemistry is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. This process yields a stable, three-dimensional structure from which key geometric parameters can be extracted. These parameters—bond lengths, bond angles, and dihedral (torsion) angles—define the molecule's conformation and are critical for understanding its steric and electronic properties. For pyrazole derivatives, the planarity of the pyrazole ring and the relative orientations of the substituent rings are of particular interest. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Illustrative Pyrazole Derivative (Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole) derpharmachemica.com

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.36 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.43 Å | |

| C4-C5 | 1.39 Å | |

| C5-N1 | 1.38 Å | |

| Bond Angles (°) | C5-N1-N2 | 112.5° |

| N1-N2-C3 | 106.1° | |

| N2-C3-C4 | 110.8° | |

| C3-C4-C5 | 105.1° | |

| N1-C5-C4 | 105.4° | |

| Dihedral Angles (°) | C5-N1-N2-C3 | -0.5° |

| N2-N1-C5-C4 | 0.4° | |

| C4-C3-N2-N1 | 0.4° |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com A small energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the localization of electron density and helps identify charged regions within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for an Illustrative Pyrazole Derivative (Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole) derpharmachemica.com

| Parameter | Energy (eV) |

| EHOMO | -5.92 eV |

| ELUMO | -2.60 eV |

| Energy Gap (ΔE) | 3.32 eV |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov By calculating these frequencies, specific vibrational modes (stretching, bending, rocking) can be assigned to the observed spectral bands. This theoretical analysis is invaluable for confirming the molecular structure and understanding the dynamics of its functional groups. For pyrazole compounds, characteristic vibrations include C-H, C=N, C-N, and N-N stretching, as well as deformations of the pyrazole ring. derpharmachemica.com

Table 3: Selected Calculated Vibrational Frequencies for an Illustrative Pyrazole Derivative (Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole) derpharmachemica.com

| Assignment | Calculated Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | 3100 - 3040 cm⁻¹ |

| C-H Stretching (Methyl) | 3007 - 2916 cm⁻¹ |

| C=N Stretching (Pyrazole Ring) | 1555 cm⁻¹ |

| C=C Stretching (Aromatic Rings) | 1595 - 1478 cm⁻¹ |

| N-N Stretching (Pyrazole Ring) | 1163 cm⁻¹ |

| Pyrazole Ring Deformation | 640 cm⁻¹ |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. The map uses a color scale to indicate different potential regions: red typically represents areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral potential. For pyrazole derivatives, MEP maps often show negative potential localized around the nitrogen atoms of the pyrazole ring and any other electronegative atoms (like chlorine), highlighting these as the primary sites for interaction with electrophiles. researchgate.net

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These parameters are calculated using the energies of the frontier orbitals.

Table 4: Calculated Global Reactivity Descriptors for an Illustrative Pyrazole Derivative (Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole) derpharmachemica.com

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.26 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.66 eV |

| Chemical Softness (S) | 1 / η | 0.60 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / 2η | 5.46 eV |

Ab Initio Methods

No specific studies employing ab initio methods to investigate the electronic structure, geometry, or properties of this compound were found. Such studies for other pyrazole derivatives often utilize methods like Hartree-Fock (HF) to provide foundational insights into molecular orbitals and electronic properties.

Molecular Modeling and Simulation

Detailed molecular modeling and simulation studies focused on this compound are not present in the available literature.

Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

No publications were identified that performed Hirshfeld surface analysis or other specific computational methods to analyze the intermolecular interactions of this compound. Hirshfeld surface analysis is a common tool used to visualize and quantify intermolecular contacts in crystalline solids, providing insights into how molecules pack and interact with their neighbors. For many pyrazole-containing crystal structures, H···H, C···H, and various heteroatom contacts are shown to be significant contributors to crystal packing.

Structure-Reactivity Relationships from Theoretical Data

There is an absence of specific theoretical studies that establish structure-reactivity relationships for this compound. Such investigations typically correlate calculated electronic properties (like molecular orbital energies or electrostatic potential maps) with observed chemical reactivity or biological activity, providing a theoretical framework for understanding and predicting the compound's behavior.

Iv. Catalytic Applications of Pyrazole Derivatives, with Potential Relevance to 3 Chloro 5 Methyl 1 P Tolyl 1h Pyrazole As a Ligand

Pyrazole-Based Ligands in Homogeneous Catalysis

Pyrazoles are N-heterocyclic compounds that have a significant role in the formation of coordination compounds, which can exhibit diverse and useful properties. researchgate.net Their flexible design, allowing for easy construction of the pyrazole (B372694) ring and N-functionalization, results in a wide variety of ligand architectures applicable in fields like materials chemistry and catalysis. nih.gov

The versatility of pyrazole-based ligands stems from their varied coordination modes. researchgate.net They can coordinate to a metal center as neutral monodentate ligands, or upon deprotonation, as mono-anionic bridging ligands (pyrazolates). nih.govresearchgate.net The pyrazole ring can be functionalized to create polydentate chelating ligands. researchgate.net

The architecture of a pyrazole ligand is a critical determinant of its catalytic efficacy. Both the electronic properties and steric hindrance of substituents on the pyrazole ring significantly impact the performance of the resulting metal complex. researchgate.net

Electronic Effects : In palladium-catalyzed Heck reactions, ligands with an N1-hydroxyethyl substituent have shown superior results, even for less reactive substrates like chlorobenzene. acs.orgacs.org Conversely, ligands bearing strongly electron-withdrawing groups like trifluoromethyl (CF3) have shown varied, and sometimes lower, catalytic conversion. acs.org For 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, the interplay between the electron-withdrawing chloro group and the electron-donating methyl and p-tolyl groups would create a unique electronic environment at the metal center, influencing its catalytic cycle.

Steric Effects : The steric bulk of the ligand can affect substrate access to the catalytic center and the stability of reaction intermediates. The p-tolyl group on this compound would introduce significant steric hindrance, which could be beneficial for selectivity in certain reactions.

Anion and Solvent Effects : The catalytic activity of metal-pyrazole complexes is also strongly dependent on the counter-anion of the metal salt and the solvent used. researchgate.net For instance, in the oxidation of catechol, different copper salts (e.g., CuSO₄, CuCl₂, Cu(NO₃)₂) with the same ligand yield significantly different reaction rates. Similarly, solvent choice can dramatically alter catalytic efficiency; some reactions show high activity in THF but no activity in acetonitrile. researchgate.netbohrium.com

The following table summarizes the effect of ligand structure on catalytic activity in the oxidation of catechol, demonstrating the importance of ligand design.

| Ligand | Copper Salt | Reaction Rate (μmol substrate/mg catalyst/min) | Reference |

|---|---|---|---|

| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | CuSO₄ | 0.0289 | |

| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | CuCl₂ | 0.0018 | |

| 3-[bis-(5-methyl-3-carbomethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L2) | CuSO₄ | <0.0289 | |

| 3-[bis-(5-methyl-3-carboethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L3) | CuSO₄ | < L2 rate |

Specific Catalytic Reactions Investigated with Pyrazole Ligands

Pyrazole-based ligands have been successfully employed in a range of catalytic reactions, including carbon-carbon bond formation, oxidation, and regioselective functionalization.

Palladium complexes incorporating pyrazole-containing ligands are effective catalysts for the Heck reaction, a key method for C-C bond formation. acs.org Pyridylpyrazole ligands, for example, have been used to pre-form [PdCl₂(L)] complexes that catalyze the coupling of phenyl halides with acrylates. acs.orgacs.org The nature of the substituents on the pyrazole ring is crucial for catalytic activity. acs.org Studies have also utilized simple substituted pyrazoles and pyrazolones as auxiliary ligands with palladium precursors like PdCl₂ and Pd(OAc)₂. These studies confirmed that the presence of the pyrazole ligand is critical for achieving high conversions in the coupling of iodobenzene (B50100) with acrylates.

The table below presents data from the Heck reaction using various palladium-pyrazole precatalysts.

| Catalyst System | Reactants | Key Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| PdCl₂ without ligand | Iodobenzene + Butyl acrylate | NEt₃, DMF, 120°C, 4h | 29 | |

| Pd(OAc)₂ without ligand | Iodobenzene + Butyl acrylate | NEt₃, DMF, 120°C, 4h | 25 | |

| Pd(OAc)₂ + 3,5-dimethylpyrazole (B48361) (L5) | Iodobenzene + Butyl acrylate | NEt₃, DMF, 120°C, 4h | >80 | |

| [PdCl₂(L)] with L = 1-(2-hydroxyethyl)-3-(pyridin-2-yl)-1H-pyrazole | Chlorobenzene + tert-butyl acrylate | NEt₃, NMP, 140°C, 24h | Good results | acs.org |

Metal complexes with pyrazole-based ligands are widely studied as biomimetic catalysts that model the function of oxidase enzymes. jocpr.comresearchgate.net In particular, in situ-generated copper(II) complexes of pyrazole ligands effectively catalyze the aerobic oxidation of catechol to o-quinone. researchgate.netjocpr.com The catalytic rates are highly dependent on the ligand structure, the copper salt's counter-ion, and the solvent. jocpr.com This catalytic system mimics the active site of catechol oxidase, a copper-containing enzyme. jocpr.comresearch-nexus.net

These catalytic systems have also been extended to the oxidation of other substrates, such as ortho-aminophenol (OAP) to 2-aminophenoxazinone (APX), which mimics the activity of phenoxazinone synthase. researchgate.netbohrium.com Studies have shown that both copper and cobalt complexes can catalyze this transformation, with the choice of metal and ligand being crucial for high efficiency. researchgate.netbohrium.com For example, one study found that a specific cobalt complex, L4/CoCl₂, was the most effective catalyst for phenoxazinone synthase-like activity in THF. researchgate.netbohrium.com

The following table highlights the catalytic rates for the oxidation of o-aminophenol using different metal-pyrazole ligand combinations.

| Ligand | Metal Salt | Solvent | Reaction Rate (V) (μmol·L⁻¹·min⁻¹) | Reference |

|---|---|---|---|---|

| L1 | Cu(CH₃COO)₂ | THF | 0.380 | researchgate.net |

| L4 | Cu(CH₃COO)₂ | THF | 0.827 | researchgate.net |

| L1 | CoCl₂ | THF | 0.218 | researchgate.net |

| L4 | CoCl₂ | THF | 2.034 | researchgate.net |

| L6 | Cu(CH₃COO)₂ | THF | 5.596 (for Catechol Oxidation) | researchgate.netbohrium.com |

Pyrazole ligands are also relevant in the context of C-H activation and cross-coupling reactions for regioselective functionalization. The N-arylation of the pyrazole core itself is an important transformation, often catalyzed by copper or palladium. acs.orgorganic-chemistry.org Copper-diamine catalyzed systems have been developed for the N-arylation of pyrazoles with aryl iodides and bromides. acs.orgorganic-chemistry.org A key finding in this area is the high regioselectivity observed with unsymmetrical pyrazoles, where arylation preferentially occurs at the less sterically hindered nitrogen atom. acs.org Furthermore, more economical and environmentally friendly iron-catalyzed N-arylation methods have been developed, which can proceed in water as the sole solvent. lookchem.com In addition to the functionalization of the pyrazole ring itself, pyrazole moieties can act as directing groups for the functionalization of other molecules. For instance, a cobalt-catalyzed method has been reported for the ortho-arylation of C-H bonds in N-aryl pyrazoles, where the pyrazole ring directs the catalyst to a specific position on the N-aryl substituent. nih.gov

Mechanistic Insights into Catalytic Cycles

Understanding the detailed mechanisms of catalytic cycles is fundamental to developing more efficient and selective catalysts. For pyrazole-based systems, mechanistic studies often reveal a sophisticated interplay between the metal center and the pyrazole ligand, where the ligand is not merely a spectator but an active participant in bond activation and formation.

Many critical redox reactions in catalysis involve the transfer of both protons and electrons. When these transfers occur in a concerted or tightly coupled manner, the mechanism is known as Proton-Coupled Electron Transfer (PCET). rsc.org PCET pathways can circumvent high-energy intermediates and lower kinetic barriers, making catalysis more efficient. rsc.orgrsc.org

In the context of pyrazole-ligated metal complexes, the ligand can act as both a proton and electron reservoir. nih.gov For instance, theoretical and control experiments on catalytic hydrazine (B178648) disproportionation by a protic pincer-type iron-pyrazole complex revealed a mechanism involving multiple, bidirectional PCET events between the metal-ligand system and the substrate. nih.gov The expanded π-conjugated structure of some pyrazole-based pincer ligands allows them to function as electron sinks, while the protic NH groups serve as proton donors/acceptors. nih.gov This bifunctional nature is critical in enzymatic transformations like biological nitrogen fixation and is mimicked in synthetic catalysts. nih.gov Similarly, studies on a pyrazole-functionalized manganese(I) complex in the dehydrogenative coupling of alcohols revealed a synchronous hydride-proton transfer mechanism, a form of PCET, as elucidated by control experiments, kinetic studies, and density functional theory (DFT) calculations. nih.gov

The N-unsubstituted NH group in a pyrazole ligand is not a passive entity; it plays a direct and often crucial role in the catalytic cycle. nih.gov Its proton-responsive nature allows it to engage in metal-ligand cooperation, influencing the reactivity of the metal center and participating in substrate activation. nih.gov

Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole NH proton. nih.gov This facilitates deprotonation, which alters the ligand's coordination mode from a neutral, lone-pair donating L-type to a covalent, anionic X-type. This switch has a significant electronic impact on the complex and can be coupled with the dissociation of another ligand, creating a coordinatively unsaturated active species. nih.gov

The importance of the NH group is frequently demonstrated through comparative studies. For example, in the acceptorless dehydrogenative coupling of alcohols, a protic manganese complex showed high catalytic activity, whereas its N-methylated analogue, lacking the proton-responsive NH unit, exhibited significantly reduced efficiency. nih.gov This highlights the essential role of the NH functionality in the alcohol dehydrogenation step. nih.gov In other systems, the pyrazole NH group has been shown to:

Promote heterolytic N–N bond cleavage by forming a hydrogen bond with the substrate. nih.gov

Act as an acid-base catalyst for ligand substitution on the metal center. nih.gov

Facilitate proton relay in the second coordination sphere, aiding in the protonation of other ligands like hydrides. nih.gov

The table below summarizes key research findings on the role of the pyrazole NH group.

| Catalytic System | Substrate | Role of Pyrazole NH Group | Research Finding |

| Protic Pincer-Type Iron Complex | Hydrazine | Promotes N-N bond cleavage; Acid-base catalyst | The NH group forms a hydrogen bond with the distal nitrogen atom of the coordinated hydrazine, promoting heterolytic cleavage. A second NH group facilitates substitution of the resulting amido ligand. nih.gov |

| Protic Pincer-Type Ruthenium Complex | Acetophenone (B1666503) | Outer-sphere hydrogen transfer | Theoretical calculations suggest the NH group participates in the facile transfer of hydrogen from a hydrido-pyrazole intermediate to the carbonyl substrate. nih.gov |

| Pyrazole-Functionalized Mn(I) Complex | Primary Alcohols | Participates in synchronous proton-hydride transfer | DFT calculations and kinetic studies revealed a metal-ligand cooperative mechanism where the NH group is crucial for the alcohol dehydrogenation step. nih.gov |

Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides profound insights into reaction mechanisms, rate-determining steps, and the origins of selectivity in catalytic processes. nih.govacs.org For pyrazole-based catalysts, these studies can elucidate the precise role of the ligand in stabilizing transition states and lowering activation barriers.

For example, in the synthesis of pyrazoles via oxidation-induced N-N coupling of diazatitanacycles, mechanistic studies identified the first of two oxidation steps as rate-limiting. rsc.orgnih.gov While this concerns the synthesis of pyrazoles, the methodological approach is relevant. The study highlighted the importance of oxidant coordination to the metal center, suggesting an inner-sphere mechanism. nih.gov

In catalytic applications, DFT calculations have been used to map out the energy profiles of entire catalytic cycles. For a manganese complex in alcohol dehydrogenation, calculations revealed a synchronous hydride-proton transfer, directly implicating the pyrazole NH group in the key transition state. nih.gov Similarly, theoretical calculations for a ruthenium-catalyzed hydrogenation of acetophenone suggested that the heterolytic cleavage of dihydrogen at a coordinatively unsaturated pyrazolato complex is a facile process, pointing to a low-energy transition state for this crucial step. nih.gov These computational analyses are invaluable for rational catalyst design, allowing for the in-silico prediction of how modifications to the ligand structure, such as those on the this compound scaffold, might influence catalytic performance.

V. Emerging Non Pharmaceutical Applications and Materials Science Contributions of Pyrazole Derivatives

Applications in Agrochemicals

The pyrazole (B372694) nucleus is a highly effective pharmacophore in the design of modern crop protection agents. nih.gov A multitude of commercial pesticides, including fungicides, herbicides, and insecticides, are built upon a pyrazole framework, demonstrating the scaffold's importance to the agrochemical industry. researchgate.netnih.govnih.gov The specific biological activity of these derivatives is heavily influenced by the nature and position of substituents on the pyrazole ring.

Pyrazole derivatives are a cornerstone in the development of modern fungicides used to combat a wide range of plant pathogenic fungi that threaten crop production. nih.gov The pyrazole ring is a key structural component in several commercial fungicides. scielo.br Research has shown that modifications to the pyrazole core, such as the introduction of halogen atoms like chlorine, can significantly influence fungicidal potency. nih.gov

For instance, studies on novel substituted pyrazole derivatives have demonstrated considerable antifungal activities against various pathogens. One study synthesized a series of pyrazole aminopropyl isothiocyanates and found them to have notable fungicidal effects. nih.gov Another research effort focused on chloro-containing 1-aryl-3-oxypyrazoles, preparing derivatives with an oximino ester or oximino amide moiety. Several of these compounds displayed excellent fungicidal activity against Rhizoctonia solani, with some exceeding the performance of the commercial fungicide pyraclostrobin. nih.gov

The structure-activity relationship is critical; for example, research on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed that specific substitutions led to moderate to high inhibition of fungi like Gibberella zeae. mdpi.commdpi.com The data below from a study on novel pyrazole derivatives highlights the efficacy against several fungal strains.

| Compound | Target Fungus | EC50 (μg/mL) | Source |

|---|---|---|---|

| Pyrazole Derivative 26 (containing p-trifluoromethyl-phenyl) | Botrytis cinerea | 2.432 | nih.gov |

| Pyrazole Derivative 26 (containing p-trifluoromethyl-phenyl) | Rhizoctonia solani | 2.182 | nih.gov |

| Pyrazole Derivative 26 (containing p-trifluoromethyl-phenyl) | Valsa mali | 1.787 | nih.gov |

| Pyrazole Derivative 26 (containing p-trifluoromethyl-phenyl) | Thanatephorus cucumeris | 1.638 | nih.gov |

| Pyrazole Derivative TMa | Rhizoctonia solani | < 0.1 | nih.gov |

| Pyrazole Derivative TMe | Rhizoctonia solani | 0.20 | nih.gov |

| Pyrazole Derivative TMf | Rhizoctonia solani | 0.32 | nih.gov |

Pyrazole derivatives have been successfully commercialized as herbicides for controlling a wide variety of weeds in major crops like corn and soybeans. nih.govmdpi.com These compounds often target specific enzymes in weeds, leading to their demise with minimal impact on the desired crop. acs.org

Research into new pyrazole-based herbicides is ongoing. A study focused on synthesizing novel pyrazole derivatives containing phenylpyridine moieties revealed moderate post-emergence herbicidal activities against weeds such as Digitaria sanguinalis and Setaria viridis. nih.gov Another area of development involves pyrazole derivatives that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a crucial enzyme for plant survival. acs.org A series of pyrazole derivatives containing a benzoyl scaffold showed excellent post-emergence herbicidal activities and, importantly, high crop safety for maize, cotton, and wheat. acs.org

The following table presents research findings on the herbicidal efficacy of certain pyrazole compounds.

| Compound | Target Weed | Treatment | Inhibition (%) at 150 g a.i./ha | Source |

|---|---|---|---|---|

| Compound 6a (phenylpyridine-pyrazole) | Setaria viridis | Post-emergence | 50% | nih.gov |

| Compound 6c (phenylpyridine-pyrazole) | Setaria viridis | Post-emergence | 50% | nih.gov |

| Compound Z5 (benzoyl-pyrazole) | Various Weeds | Post-emergence | Excellent Activity | acs.org |

| Compound Z15 (benzoyl-pyrazole) | Various Weeds | Post-emergence | Excellent Activity | acs.org |

| Compound S202 | Arabidopsis thaliana (root growth) | Post-emergence | 78.4% at 0.5 µmol/L | mdpi.com |

The pyrazole scaffold is integral to a number of potent insecticides. researchgate.net These compounds often act on the nervous or metabolic systems of insects, providing effective control of various pests. researchgate.net Prominent examples of commercial pyrazole-based insecticides include Tolfenpyrad and Chlorantraniliprole. researchgate.netnih.gov Tolfenpyrad exhibits broad-spectrum activity by inhibiting cellular respiration in insects. researchgate.net Chlorantraniliprole, the first of the anthranilic diamide (B1670390) class, functions as a ryanodine (B192298) receptor activator, disrupting muscle function in pests. nih.gov

The development of novel pyrazole-based insecticides continues to be an active area of research. A recent study detailed the design and synthesis of new N-pyridylpyrazole derivatives containing thiazoles. mdpi.com Bioassays of these compounds against several lepidopteran pests, including the diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda), revealed significant insecticidal activities. mdpi.com

The table below summarizes the lethal concentration (LC50) values for some of these newly developed compounds against key insect pests.

| Compound | Target Insect | LC50 (mg/L) | Source |

|---|---|---|---|

| Compound 7g (N-pyridylpyrazole thiazole) | Plutella xylostella | 5.32 | mdpi.com |

| Compound 7g (N-pyridylpyrazole thiazole) | Spodoptera exigua | 6.75 | mdpi.com |

| Compound 7g (N-pyridylpyrazole thiazole) | Spodoptera frugiperda | 7.64 | mdpi.com |

| Compound 7i (N-pyridylpyrazole thiazole) | Plutella xylostella | 8.96 | mdpi.com |

| Indoxacarb (Commercial Control) | Plutella xylostella | 5.01 | mdpi.com |

Role in Advanced Materials Science

Beyond agriculture, pyrazole derivatives are finding applications in the field of materials science. Their unique electronic and photophysical properties, stemming from the aromatic pyrazole ring, make them suitable candidates for developing advanced materials. royal-chem.comrsc.org

The incorporation of pyrazole units into polymer chains is an area of growing interest. researchgate.net Pyrazole derivatives can be used to create polymers with specific functionalities or to act as additives that enhance the properties of existing materials. Research has explored the behavior of pyrazoles in biodegradable polymers, indicating potential applications in specialized materials. researchgate.net Furthermore, certain pyrazole derivatives are utilized as dyes and fluorescent materials, suggesting their utility in advanced coatings and sensing applications. researchgate.net

The conjugated nature of the pyrazole ring system endows its derivatives with interesting optoelectronic properties, making them promising for use in electronic devices. researchgate.net Researchers have investigated pyrazole derivatives as hole transport materials in organic light-emitting diodes (OLEDs) and as components in dye-sensitized solar cells (DSSCs). researchgate.net

Studies on trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have demonstrated their potential for both photovoltaic and electroluminescent applications. mdpi.com The intrinsic photophysical properties of pyrazole derivatives can be tuned by altering the substituents on the ring, allowing for the design of materials with specific absorption and emission characteristics suitable for organic electronics. mdpi.comresearchgate.net The electron-withdrawing nature of the pyrazolyl moiety itself contributes to these useful electronic properties. researchgate.net

Development as Dyes and Fluorescent Probes

The intrinsic electronic properties and structural versatility of the pyrazole scaffold have made its derivatives prominent candidates in materials science, particularly in the development of dyes and fluorescent probes. nih.govmdpi.com While the parent pyrazole ring itself is not fluorescent, appropriate substitution allows for the creation of molecules with remarkable photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and notable solvatochromic behavior. rsc.org These characteristics are pivotal for applications ranging from industrial colorants to sensitive chemosensors for environmental and biological monitoring. mdpi.comrsc.org

The development of pyrazole-based dyes has been a significant area of research. For instance, new pyrazole azo dyes have been synthesized by coupling 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride with various active methylene (B1212753) compounds. nih.gov These dyes exhibit distinct colors, and their properties have been investigated for potential use in the paints and varnishes industry. nih.gov Studies on azo- and bisazo-5-pyrazolone dyes have confirmed the existence of azo-hydrazo tautomeric forms, which influence their spectral properties. researchgate.net The photophysical characteristics of these dyes, including their absorption and emission spectra, are often sensitive to solvent polarity. researchgate.net

In the realm of fluorescent probes, pyrazole derivatives have been extensively developed as chemosensors for detecting a wide range of analytes. rsc.org Their N-donor character makes them ideal for cation detection. nih.gov The design of these probes often involves combining the pyrazole moiety with other functional groups that can selectively interact with a target ion or molecule, leading to a measurable change in the fluorescence signal (e.g., "turn-on" or "turn-off" responses). nih.govrsc.org

For example, pyrazole derivatives have been engineered to detect various metal ions with high sensitivity and selectivity. An excited-state intramolecular proton-transfer (ESIPT) active sensor based on a pyrazole derivative was synthesized for sensing Cu²⁺ in cells and plants. nih.gov This probe demonstrated a "turn-off" response, where the fluorescence was quenched upon binding to copper ions. nih.gov Similarly, other pyrazole-based probes have been developed for the detection of Ga³⁺, where the addition of the ion leads to a significant increase in fluorescence intensity (a "turn-on" response) due to the inhibition of a photoinduced electron transfer (PET) process. nih.govresearchgate.net

The versatility of pyrazole chemistry allows for its integration with other well-known fluorophores to create novel sensory materials. nih.gov For instance, molecules with conjugated pyrene-pyrazole cores have been synthesized, resulting in compounds with high emission quantum yields. nih.gov The rigid structure of these "pyrazoolympicene" backbones restricts non-radiative decay pathways, enhancing their fluorescence. nih.gov These compounds have also shown sensitivity to highly acidic environments, suggesting their potential as pH probes. nih.gov

The research findings below highlight the photophysical properties of several pyrazole derivatives developed as fluorescent probes.

Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorescent Probes

| Probe Name/Description | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Target Analyte | Reference |

|---|---|---|---|---|---|

| 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (B47542) (PYDP) | 350 | - | 0.127 | General cell staining | nih.gov |

| Tetrahydro-chromeno[2,3-c]pyrazole 39 | - | - | - | Cu2+ | nih.gov |

| Benzimidazole derivative 52 | 326 | 474 | 0.24 (24%) | Cu2+ | nih.gov |

| Complex 52-Cu | 379 | 474 | 0.03 (3%) | - | nih.gov |

| 3-pyrazolylhydrazide derivative 72 | - | - | 0.002 (0.2%) | Ga3+ | nih.gov |

| Complex 72-Ga | - | - | 0.57 (57%) | - | nih.gov |

| Pyrazoline probe 3 | 370 | 463 | 0.4398 | Cu2+ | rsc.org |

| 9-phenyl-7,9-dihydropyreno(10,1-fg)indazole (Compound 3) | - | - | 0.77 | Acidity | nih.gov |

These examples underscore the broad scope of pyrazole derivatives in materials science. Their tunable photophysical properties and synthetic accessibility continue to drive the development of novel dyes and highly sensitive fluorescent probes for a multitude of applications. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole?

The synthesis of pyrazole derivatives often involves cyclization reactions. For example, the Vilsmeier-Haack reaction is a validated method for introducing formyl or chloro groups to pyrazole scaffolds. A general procedure includes reacting 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux, followed by purification via column chromatography . Alternative routes may use hydrazine derivatives and β-diketones, with acidic or basic catalysts to optimize ring formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.2 ppm).

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯O or Cl⋯N contacts observed in similar pyrazole carbaldehydes ).

- Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] for C₁₂H₁₂ClN₂O₃ would appear at m/z 267.07).

Table 1 : Key Analytical Data for Pyrazole Derivatives

| Technique | Parameters Observed | Reference Compound Example |

|---|---|---|

| ¹H NMR | Methyl groups (δ 2.1–2.5 ppm) | |

| X-ray | Cl⋯N contacts (3.04–3.15 Å) | |

| IR | C=O stretch (~1700 cm⁻¹) |

Advanced Research Questions

Q. How can researchers design analogues of this compound to enhance biological activity?

Structure-activity relationship (SAR) studies suggest modifying the chloro, methyl, or p-tolyl groups. For example:

- Replacing the p-tolyl group with electron-withdrawing substituents (e.g., trifluoromethyl) may improve metabolic stability .

- Introducing amino or carboxylate groups at position 3 can enable conjugation with biomolecules . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies often arise from variations in assay conditions or substituent effects. For example:

- Solubility differences : A compound with a trifluoromethyl group may show higher in vitro activity due to improved membrane permeability but lower in vivo efficacy due to rapid clearance .

- Assay specificity : Pyrazoles inhibiting COX-2 in one study but not another may reflect differences in cell lines or enzyme isoforms . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and control for purity via HPLC (>95%) .

Q. What strategies optimize reaction yields in multi-step syntheses of chloro-substituted pyrazoles?

- Stepwise purification : Isolate intermediates after each step (e.g., column chromatography for hydrazine precursors) to avoid side reactions .

- Catalyst screening : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions to introduce aryl groups efficiently .

- Temperature control : Maintain reflux conditions (80–100°C) during cyclization to minimize by-products .

Q. What mechanistic insights explain the electrophilic substitution reactivity of this compound?

The chloro group at position 3 deactivates the pyrazole ring, directing electrophiles (e.g., bromine) to the less hindered position 4. Kinetic studies show that Lewis acid catalysts (e.g., AlCl₃) enhance nitration at position 4 by polarizing the electrophile . Computational DFT calculations can map electron density to predict regioselectivity .

Methodological Considerations

- Data validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) to confirm structural assignments .

- Contradiction resolution : Use meta-analysis to reconcile divergent biological results, emphasizing variables like solvent polarity or substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.